Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester HIE-124 is a CNS active anticonvulsant and ultra-short acting hypnotic.
Brand Name: Vulcanchem
CAS No.: 805326-00-5
VCID: VC0529947
InChI: InChI=1S/C10H12N2O3S/c1-2-15-9(14)7-6-16-10-11-8(13)4-3-5-12(7)10/h6H,2-5H2,1H3
SMILES: CCOC(=O)C1=CSC2=NC(=O)CCCN12
Molecular Formula: C10H12N2O3S
Molecular Weight: 240.28 g/mol

Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester

CAS No.: 805326-00-5

Cat. No.: VC0529947

Molecular Formula: C10H12N2O3S

Molecular Weight: 240.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester - 805326-00-5

CAS No. 805326-00-5
Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
IUPAC Name ethyl 8-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepine-3-carboxylate
Standard InChI InChI=1S/C10H12N2O3S/c1-2-15-9(14)7-6-16-10-11-8(13)4-3-5-12(7)10/h6H,2-5H2,1H3
Standard InChI Key UXGPDPNGDCOQBY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC2=NC(=O)CCCN12
Canonical SMILES CCOC(=O)C1=CSC2=NC(=O)CCCN12
Appearance Solid powder

Chemical Identity and Structural Features

Molecular Architecture

The compound features a fused thiazole-diazepine ring system, with a ketone group at position 8 and an ethyl ester substituent at position 3 (Figure 1). The thiazole ring (positions 1–3) is fused to a seven-membered diazepine ring (positions 4–10), creating a planar bicyclic core. The ethyl ester group enhances lipophilicity, facilitating blood-brain barrier penetration .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₃S
Molecular Weight240.28 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO
SMILESCCOC(=O)C1=CSC2=NC(=O)CCCN12
XLogP31.2 (estimated)

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1725 cm⁻¹ (C=O stretch of ester), 1690 cm⁻¹ (C=O stretch of ketone), and 1526 cm⁻¹ (C=N stretch of thiazole) .

  • ¹H NMR (CDCl₃): Signals at δ 2.25 (m, 2H, CH₂), 2.69 (t, 2H, J=7.5 Hz, CH₂), 4.14 (t, 2H, J=7.5 Hz, CH₂), and aromatic protons at δ 7.45–8.35 .

  • ¹³C NMR: Peaks at 173.7 ppm (ester C=O), 161.2 ppm (ketone C=O), and 116.0–159.1 ppm (aromatic carbons) .

Synthesis and Derivatives

Synthetic Pathways

HIE-124 is synthesized via a two-step protocol:

  • Formation of 4-Chloro-N-(5-Substituted-1,3,4-Thiadiazol-2-yl)Butanamide:

    • Reacting 2-amino-5-aryl-1,3,4-thiadiazole with 4-chlorobutyryl chloride in toluene yields the intermediate .

  • Cyclization:

    • Base-mediated cyclization (e.g., piperidine) forms the diazepine ring. Purification via silica gel chromatography achieves yields of 55–67% .

Table 2: Representative Synthesis Yields

Substituent (R)Yield (%)
NO₂67
Cl64
OMe55

Structural Analogues

Modifications to the aryl group (R) at position 5 influence pharmacological activity:

  • 7a (R = NO₂): Highest binding affinity to GABAₐ receptors (ΔG = -7.6 kcal/mol) .

  • 7d (R = OMe): Reduced potency due to electron-donating effects .

Pharmacological Profile

Mechanism of Action

HIE-124 acts as a positive allosteric modulator at the GABAₐ receptor’s benzodiazepine-binding site. Key interactions include:

  • Hydrogen bonding with Arg87 and Thr151.

  • Hydrophobic contacts with Phe79 and Tyr106 .

Table 3: Comparative Binding Affinities

CompoundBinding Energy (kcal/mol)
HIE-124-7.6
Diazepam-8.2
Thiopental-6.9

Hypnotic and Anesthetic Effects

  • Onset Time: 6.4 ± 0.2 minutes (vs. 6.0 minutes for thiopental) .

  • Duration: 94.8 ± 5.3 minutes in murine models .

  • Therapeutic Index: 6.62, indicating a favorable safety profile .

Molecular Modeling and Docking Studies

Docking Methodology

AutoDock Vina simulations using the GABAₐ receptor (PDB: 1KJT) revealed:

  • Ligand Efficiency: -5.4 kcal/mol for HIE-124 .

  • Key Residues: ASN82, ASN81, and ALA168 stabilize the ligand-receptor complex .

Figure 2: Docked Pose of HIE-124 in GABAₐ Receptor
[Illustration shows π-π stacking between the thiazole ring and Phe79, with hydrogen bonds to Arg87.]

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., NO₂): Enhance binding via dipole interactions.

  • Bulky Substituents: Reduce activity by steric hindrance .

Clinical and Preclinical Applications

Hypnotic Use

HIE-124’s ultra-short half-life (t₁/₂ = 12–18 minutes) makes it suitable for procedural sedation. In combination with thiopental (0.06 mmol), it reduces required doses by 40% while maintaining efficacy .

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